molecular formula C23H17N3O3 B11695096 ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoate

Cat. No.: B11695096
M. Wt: 383.4 g/mol
InChI Key: SKXIWASEIMJLPH-GHRIWEEISA-N
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Description

ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of catalysts and solvents is crucial to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{5-[BIS(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOL-2-YL}BUTANOATE
  • ETHYL 4-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)BUTANOATE

Uniqueness

ETHYL 4-{5-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H17N3O3/c1-2-28-23(27)16-9-7-15(8-10-16)21-12-11-18(29-21)13-17(14-24)22-25-19-5-3-4-6-20(19)26-22/h3-13H,2H2,1H3,(H,25,26)/b17-13+

InChI Key

SKXIWASEIMJLPH-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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